molecular formula C11H14INO2 B131921 tert-butyl N-(4-iodophenyl)carbamate CAS No. 159217-89-7

tert-butyl N-(4-iodophenyl)carbamate

Cat. No.: B131921
CAS No.: 159217-89-7
M. Wt: 319.14 g/mol
InChI Key: CGALRQWBJFDAKN-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-iodophenyl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group attached to an aromatic amine. The compound’s structure includes a para-iodophenyl moiety, which confers distinct electronic and steric properties. It is widely utilized as an intermediate in organic synthesis, particularly in pharmaceutical research, due to the Boc group’s stability under diverse reaction conditions .

Synthesis and Structural Features: describes its synthesis via coupling reactions, yielding a molecular formula of C₁₄H₁₈INO₂ (exact mass: 373.05 g/mol). The IR spectrum shows characteristic peaks at 1760 cm⁻¹ (C=O stretch of the carbamate) and 1706 cm⁻¹ (ester carbonyl), confirming the Boc group’s presence . NMR data for a structurally related compound, tert-butyl (2-(4-iodophenyl)-2-methylpropyl)carbamate (), reveals δ values indicative of the para-iodophenyl ring’s electronic effects, with aromatic protons appearing at δ 7.3–7.8 ppm and tert-butyl protons at δ 1.4 ppm .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-iodophenyl)carbamate typically involves the reaction of 4-iodoaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows: [ \text{4-Iodoaniline} + \text{Boc2O} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, solvent choice, and reaction time to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(4-iodophenyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Cross-Coupling Reactions: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate in solvents like tetrahydrofuran are commonly used.

Major Products Formed:

Scientific Research Applications

tert-Butyl N-(4-iodophenyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is employed in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-iodophenyl)carbamate involves its ability to undergo various chemical transformations. The iodine atom in the compound is highly reactive, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications for which the compound is used .

Comparison with Similar Compounds

Chloro-Substituted Analogs

Example : tert-Butyl (4-chlorophenethyl)carbamate (CAS: 167886-56-8)

  • Molecular Formula: C₁₃H₁₈ClNO₂
  • Key Differences :
    • The chloro substituent reduces steric bulk compared to iodine, enhancing solubility in polar solvents.
    • Reactivity: Chloro groups are less prone to oxidative elimination than iodo groups, making chloro derivatives more stable in acidic conditions .
  • Applications : Used in the synthesis of kinase inhibitors due to its balanced lipophilicity .

Another Example: tert-Butyl N-(4-chloro-3-formylphenyl)carbamate (CAS: 1228658-06-7)

  • Structural Feature : Incorporates a formyl group at the meta position, enabling further functionalization via aldehyde chemistry.
  • IR Data : Similar Boc C=O stretch at 1750–1700 cm⁻¹ , with additional aldehyde C=O stretch at 1720 cm⁻¹ .

Hydroxy-Substituted Analogs

Example : tert-Butyl (4-hydroxyphenyl)carbamate (CAS: 54840-15-2)

  • Molecular Formula: C₁₁H₁₅NO₃
  • Key Differences :
    • The hydroxyl group increases hydrogen-bonding capacity, improving aqueous solubility.
    • Reactivity: Prone to oxidation, requiring protection during synthetic steps.
  • Applications : Intermediate in peptide synthesis and PROTAC (proteolysis-targeting chimera) development .

Methoxy-Substituted Analogs

Example : tert-Butyl N-[(4-iodo-2-methoxyphenyl)methyl]carbamate (CAS: 2680810-84-6)

  • Molecular Formula: C₁₃H₁₈INO₃
  • Key Differences :
    • Methoxy group at the ortho position induces steric hindrance, altering reaction pathways.
    • Electronic Effects: Methoxy’s electron-donating nature deactivates the aromatic ring, reducing electrophilic substitution reactivity compared to the iodo derivative .

Cyano and Sulfonyl Derivatives

Example: tert-Butyl N-(4-cyanooxan-4-yl)carbamate (CAS: 1860028-25-6)

  • Molecular Formula : C₁₁H₁₈N₂O₃
  • Key Feature: The cyano group enhances electrophilicity, facilitating nucleophilic additions.
  • Applications : Used in the synthesis of heterocyclic scaffolds for drug discovery .

Example : tert-Butyl N-{[(4-methanesulfonylphenyl)carbamoyl]methyl}carbamate (CAS: 70145-70-9)

  • Structural Feature : The sulfonyl group imparts strong electron-withdrawing effects, stabilizing negative charges in intermediates.
  • Applications : Key intermediate in sulfonamide-based protease inhibitors .

Data Table: Comparative Analysis of Carbamate Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituent Notable Spectral Data Applications
tert-Butyl N-(4-iodophenyl)carbamate 1330069-67-4 C₁₄H₁₈INO₂ 373.05 Iodo IR: 1760, 1706 cm⁻¹ Pharmaceutical intermediates
tert-Butyl (4-chlorophenethyl)carbamate 167886-56-8 C₁₃H₁₈ClNO₂ 255.74 Chloro Kinase inhibitor synthesis
tert-Butyl (4-hydroxyphenyl)carbamate 54840-15-2 C₁₁H₁₅NO₃ 209.24 Hydroxy PROTAC development
tert-Butyl N-(4-cyanooxan-4-yl)carbamate 1860028-25-6 C₁₁H₁₈N₂O₃ 226.27 Cyano Heterocyclic scaffold synthesis

Research Findings and Implications

  • Protecting Group Stability : The Boc group in these compounds remains stable under basic conditions but is cleaved by trifluoroacetic acid, enabling selective deprotection .
  • Structural Elucidation : Tools like SHELX and SIR97 are critical for crystallographic analysis of carbamate derivatives, ensuring accurate bond-angle and torsional parameter determination .

Biological Activity

tert-Butyl N-(4-iodophenyl)carbamate, also known as N-Boc-4-iodoaniline, is a synthetic organic compound with the molecular formula C₁₁H₁₄INO₂. It is primarily utilized in organic synthesis and pharmaceutical chemistry due to its unique structural features, which include an iodophenyl moiety and a tert-butyl carbamate group. This combination enhances its reactivity and biological activity, making it a valuable intermediate in the development of various biologically active compounds.

Synthesis

The synthesis of this compound typically involves the reaction of 4-iodoaniline with di-tert-butyl dicarbonate (Boc anhydride) or tert-butyl chloroformate. The general reaction can be represented as follows:

4 Iodoaniline+tert butyl chloroformatetert butyl N 4 iodophenyl carbamate+HCl\text{4 Iodoaniline}+\text{tert butyl chloroformate}\rightarrow \text{tert butyl N 4 iodophenyl carbamate}+\text{HCl}

This reaction forms a carbamate linkage between the amine group of 4-iodoaniline and the Boc protecting group, allowing for selective modifications in subsequent synthetic steps .

  • Molecular Weight : 319.14 g/mol
  • Appearance : White to off-white solid
  • Solubility : Soluble in organic solvents such as dichloromethane and methanol.

The biological activity of this compound can be attributed to its ability to interact with various biological targets through electrophilic substitution reactions facilitated by the iodine atom on the phenyl ring. This enhances its potential as an enzyme inhibitor or a probe in biochemical assays.

Biological Applications

  • Pharmaceutical Chemistry :
    • Serves as an intermediate in synthesizing drugs targeting specific enzymes or receptors involved in disease mechanisms.
    • Its structure allows for further derivatization, leading to compounds with enhanced biological properties.
  • Enzyme Inhibition :
    • The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in Alzheimer's disease research .
  • Potential Therapeutic Uses :
    • Research indicates that derivatives of this compound may possess protective effects against amyloid beta (Aβ) aggregation, a hallmark of Alzheimer's disease .

Case Study 1: Enzyme Inhibition

In a study evaluating the binding potency of phenyl 4-iodophenylcarbamate (a related compound) towards AChE and BChE, it was found that these compounds exhibited significant inhibition, suggesting that this compound could similarly affect cholinergic signaling pathways .

Case Study 2: Amyloid Disease Treatment

Research has suggested that compounds similar to this compound may be effective in treating amyloid diseases such as Alzheimer's by inhibiting Aβ aggregation and modulating inflammatory responses in astrocytes . For example, a derivative compound showed up to 85% inhibition of Aβ aggregation at concentrations of 100 µM.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Biological Activity
This compoundC₁₁H₁₄INO₂Intermediate for drug synthesis
Phenyl 4-iodophenylcarbamateC₁₁H₉INO₂AChE and BChE inhibition
M4 (tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl) carbamate)C₂₁H₂₈N₂O₄Inhibits Aβ aggregation

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl N-(4-iodophenyl)carbamate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves Boc (tert-butyloxycarbonyl) protection of 4-iodoaniline. A common approach is reacting 4-iodoaniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP in anhydrous dichloromethane or THF. Optimization includes controlling reaction temperature (0–25°C), stoichiometric ratios (1:1.1–1.5 Boc₂O:amine), and reaction time (4–24 hrs). For challenging substrates, microwave-assisted synthesis or catalytic DMAP can improve yields .

Q. How should researchers handle and store this compound to ensure stability and prevent degradation?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to minimize hydrolysis of the Boc group. Avoid exposure to moisture, strong acids/bases, and oxidizing agents. Handling should occur in a fume hood with PPE (gloves, lab coat, safety goggles). For long-term stability, pre-dry solvents and use molecular sieves during reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be validated?

  • Methodological Answer :

  • NMR : Use ¹H/¹³C NMR in deuterated chloroform (CDCl₃) to confirm Boc-group integrity (δ ~1.4 ppm for tert-butyl) and aromatic iodophenyl signals (δ 7.2–7.8 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns.
  • MS : High-resolution ESI-MS or MALDI-TOF verifies molecular ion [M+H]⁺ (expected m/z ~348.06).
  • IR : Validate carbamate C=O stretch (~1680–1720 cm⁻¹). Cross-reference with computational simulations (e.g., DFT) to confirm assignments .

Q. What common side reactions occur during Boc deprotection of this compound, and how can they be mitigated?

  • Methodological Answer : Acidic deprotection (e.g., TFA in DCM) may lead to iodophenyl ring iodination or tert-butyl carbocation formation. Mitigation strategies include:

  • Using milder acids (HCl/dioxane) at 0°C.
  • Adding scavengers (e.g., triethylsilane) to trap carbocations.
  • Monitoring reaction progress via TLC or in-situ NMR to avoid overexposure .

Advanced Research Questions

Q. What advanced crystallographic techniques resolve structural ambiguities in this compound derivatives, particularly for disordered or twinned crystals?

  • Methodological Answer : For disordered iodine atoms or tert-butyl groups, use SHELXL (via Olex2 or WinGX) for refinement with ISOR/DFIX constraints. For twinning, employ TWINLAW in SIR97 to identify twin laws and refine using HKLF5 data. High-resolution synchrotron data (λ <1 Å) improves anomalous dispersion for iodine localization .

Q. How can researchers address contradictions in reported spectroscopic data (e.g., NMR, IR) for this compound?

  • Methodological Answer : Replicate experiments under standardized conditions (solvent, temperature, concentration). Validate with independent techniques:

  • X-ray crystallography for absolute configuration.
  • Computational NMR/IR (Gaussian or ORCA) to compare experimental vs. simulated spectra.
  • Isotopic labeling (e.g., ¹³C-Boc) to trace signal origins .

Q. What mechanistic insights guide the regioselective functionalization of this compound in cross-coupling reactions?

  • Methodological Answer : The iodine substituent enables Suzuki-Miyaura or Ullmann couplings. Key factors:

  • Catalyst selection : Pd(PPh₃)₄ for electron-rich aryl iodides.
  • Solvent/base optimization : Use DMF/K₃PO₄ for polar intermediates.
  • Computational studies (DFT) predict activation barriers for competing pathways. Monitor intermediates via LC-MS .

Q. How can computational modeling predict the solubility and reactivity of this compound in non-polar vs. polar solvents?

  • Methodological Answer : Use COSMO-RS (via Turbomole) or MD simulations (GROMACS) to calculate solvation free energies. Parameters:

  • LogP : ~3.5 (predicted via ChemAxon), indicating higher solubility in DCM/THF.
  • Hansen solubility parameters : Match solvents with similar δD, δP, δH values. Validate with experimental cloud-point assays .

Properties

IUPAC Name

tert-butyl N-(4-iodophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h4-7H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGALRQWBJFDAKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378593
Record name tert-butyl N-(4-iodophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159217-89-7
Record name tert-butyl N-(4-iodophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 159217-89-7
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Retrosynthesis Analysis

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Feasible Synthetic Routes

tert-Butyl (4,6-dimethylpyridin-2-yl)carbamate
tert-Butyl (4,6-dimethylpyridin-2-yl)carbamate
tert-butyl N-(4-iodophenyl)carbamate
tert-Butyl (4,6-dimethylpyridin-2-yl)carbamate
tert-Butyl (4,6-dimethylpyridin-2-yl)carbamate
tert-butyl N-(4-iodophenyl)carbamate
tert-Butyl (4,6-dimethylpyridin-2-yl)carbamate
tert-Butyl (4,6-dimethylpyridin-2-yl)carbamate
tert-butyl N-(4-iodophenyl)carbamate
tert-Butyl (4,6-dimethylpyridin-2-yl)carbamate
tert-Butyl (4,6-dimethylpyridin-2-yl)carbamate
tert-butyl N-(4-iodophenyl)carbamate
tert-Butyl (4,6-dimethylpyridin-2-yl)carbamate
tert-Butyl (4,6-dimethylpyridin-2-yl)carbamate
tert-butyl N-(4-iodophenyl)carbamate
tert-Butyl (4,6-dimethylpyridin-2-yl)carbamate
tert-Butyl (4,6-dimethylpyridin-2-yl)carbamate
tert-butyl N-(4-iodophenyl)carbamate

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